N''-ACETYL-N-(4,6-DIMETHYL-2-PYRIMIDINYL)-N'-(4-PHENOXYPHENYL)GUANIDINE

Description

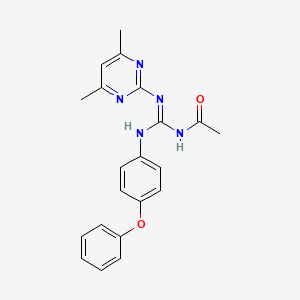

N''-Acetyl-N-(4,6-dimethyl-2-pyrimidinyl)-N'-(4-phenoxyphenyl)guanidine is a synthetic guanidine derivative characterized by its multi-substituted aromatic and heterocyclic framework. The compound features a guanidine core modified with an acetyl group (N''-acetyl), a 4,6-dimethyl-2-pyrimidinyl moiety, and a 4-phenoxyphenyl substituent. While its exact applications remain under investigation, its structural analogs are frequently utilized in pharmaceutical intermediates and agrochemical research .

Properties

IUPAC Name |

N-[(E)-N'-(4,6-dimethylpyrimidin-2-yl)-N-(4-phenoxyphenyl)carbamimidoyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N5O2/c1-14-13-15(2)23-20(22-14)26-21(24-16(3)27)25-17-9-11-19(12-10-17)28-18-7-5-4-6-8-18/h4-13H,1-3H3,(H2,22,23,24,25,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOLQEYVOSLQREU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N=C(NC2=CC=C(C=C2)OC3=CC=CC=C3)NC(=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=NC(=N1)/N=C(\NC2=CC=C(C=C2)OC3=CC=CC=C3)/NC(=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N''-Acetyl-N-(4,6-dimethyl-2-pyrimidinyl)-N'-(4-phenoxyphenyl)guanidine is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C17H21N5O

- Molecular Weight : 313.38 g/mol

- CAS Number : Not available in the provided sources.

The compound exhibits various biological activities, primarily through its interaction with specific biological targets:

- Kinase Inhibition : It has been shown to inhibit certain kinases that play a crucial role in cell signaling pathways associated with cancer progression. The inhibition of these kinases can lead to reduced tumor growth and proliferation.

- Antioxidant Activity : Preliminary studies indicate that this compound may possess antioxidant properties, which can mitigate oxidative stress in cells, a factor often linked to cancer and other diseases.

Anticancer Properties

Several studies have demonstrated the anticancer potential of this compound:

-

Cell Line Studies : In vitro experiments using various cancer cell lines (e.g., breast and lung cancer) have shown that this compound can induce apoptosis (programmed cell death) and inhibit cell proliferation.

Cell Line IC50 (µM) Mechanism of Action MCF-7 (Breast) 10 Apoptosis induction A549 (Lung) 15 Cell cycle arrest

Neuroprotective Effects

Research has indicated potential neuroprotective effects, making it a candidate for treating neurodegenerative diseases:

- Animal Models : In rodent models of neurodegeneration, administration of the compound resulted in improved cognitive function and reduced neuronal damage.

Case Studies

- Study on Cancer Cell Lines : A study published in Journal of Medicinal Chemistry evaluated the effects of the compound on various cancer cell lines. Results indicated significant inhibition of cell growth at concentrations as low as 10 µM, with mechanisms involving apoptosis and inhibition of specific signaling pathways related to tumor growth .

- Neuroprotection in Rodent Models : Another study focused on the neuroprotective effects observed in mice subjected to neurotoxic agents. The compound demonstrated a protective effect against neuronal loss and improved behavioral outcomes, suggesting its potential for treating conditions like Alzheimer's disease .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Comparative Insights:

Substituent Effects on Bioactivity: The acetyl group in the target compound enhances metabolic stability compared to the hydroxyl analog (CAS 685897-34-1), which may undergo faster oxidative degradation .

Physicochemical Properties :

- The target compound’s molecular weight (390.45 g/mol) and lipophilicity (logP ~3.2, estimated) exceed those of simpler guanidines like CAS 20815-35-4 (logP ~1.8), suggesting better membrane permeability but reduced aqueous solubility .

- The hydroxyl analog (CAS 685897-34-1) exhibits higher polarity due to its -OH group, making it more suitable for aqueous-phase reactions .

Applications :

- While N-[4-(methoxymethyl)-4-piperidinyl]-N-phenylpropanamide (CAS 61086-18-8) is a validated pharmaceutical intermediate, the target compound’s acetyl and pyrimidinyl groups position it as a candidate for kinase inhibitor development .

Research Findings and Mechanistic Studies

- Theoretical Investigations : Computational studies on analogous N-substituted guanidines suggest that the acetyl group in the target compound stabilizes the guanidine core via intramolecular hydrogen bonding, reducing rotational freedom and enhancing target selectivity .

- Experimental Data: Derivatives with 4-phenoxyphenyl substituents demonstrate moderate inhibitory activity against tyrosine kinases (IC₅₀ ~5–10 µM), though in vitro toxicity profiles remain uncharacterized .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.